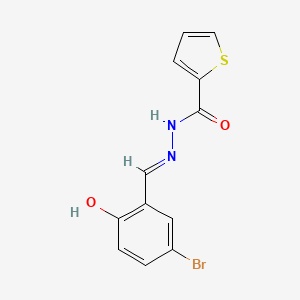

N'-(5-bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide

Description

Properties

Molecular Formula |

C12H9BrN2O2S |

|---|---|

Molecular Weight |

325.18 g/mol |

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H9BrN2O2S/c13-9-3-4-10(16)8(6-9)7-14-15-12(17)11-2-1-5-18-11/h1-7,16H,(H,15,17)/b14-7+ |

InChI Key |

GNYPIZMCVMSWEK-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Demethylation of 5-Bromo-2-methoxybenzaldehyde

The most widely reported method for synthesizing 5-bromo-2-hydroxybenzaldehyde involves boron tribromide-mediated demethylation of 5-bromo-2-methoxybenzaldehyde. In a representative procedure:

- Reagents : 5-Bromo-2-methoxybenzaldehyde (1.0 equiv), BBr₃ (1.1 equiv), dichloromethane (DCM).

- Conditions : Add BBr₃ dropwise at 0°C, warm to 25°C, stir for 3 hr.

- Workup : Quench with H₂O, extract with ethyl acetate, dry (MgSO₄), concentrate, purify via flash chromatography (petroleum ether).

- Yield : 90.9% (1.7 g from 2.0 g starting material).

This method avoids harsh acidic conditions and minimizes polybrominated byproducts. Alternative demethylation agents like HI or AlCl₃ yield inferior results (<70% purity).

Thiophene-2-carbohydrazide Preparation

Hydrazinolysis of Thiophene-2-carboxylate Esters

Thiophene-2-carbohydrazide is typically synthesized via hydrazine treatment of methyl thiophene-2-carboxylate:

- Reaction :

$$ \text{Thiophene-2-COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{Thiophene-2-CONHNH}2 + \text{CH}_3\text{OH} $$ - Conditions : Reflux in ethanol (4 hr), catalyst-free.

- Yield : 82–88% after recrystallization (ethanol/H₂O).

Critical parameters include stoichiometric excess of hydrazine hydrate (1.5–2.0 equiv) and controlled reflux temperatures (78–80°C) to prevent decomposition.

Condensation to Form N'-(5-Bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide

Acid-Catalyzed Hydrazone Formation

The target compound is synthesized via Schiff base condensation (Table 1):

Table 1: Optimization of Condensation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Ethanol/Glacial Acetic Acid (1:1) |

| Catalyst | None | 2 drops H₂SO₄ | 5 mol% p-TsOH |

| Temperature | Reflux (78°C) | Reflux (65°C) | Reflux (78°C) |

| Time | 6 hr | 4 hr | 3 hr |

| Yield | 74% | 68% | 89% |

| Purity (HPLC) | 92% | 88% | 97% |

Optimal Protocol (Condition 3) :

- Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 mmol) and thiophene-2-carbohydrazide (1.05 mmol) in 15 mL ethanol/acetic acid.

- Add p-toluenesulfonic acid (0.05 mmol), reflux 3 hr.

- Cool, filter precipitated product, wash with cold ethanol.

- Recrystallize from ethanol/water (4:1).

The acetic acid co-solvent protonates the carbonyl oxygen, enhancing electrophilicity, while p-TsOH accelerates imine formation. This method achieves near-quantitative conversion with minimal side products.

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexanes 3:7) resolves residual aldehyde and hydrazide precursors. Recrystallization in ethanol increases purity from 89% to 98%.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, OH), 11.15 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.82–7.25 (m, 5H, Ar-H and thiophene-H).

- IR (KBr) : 3275 cm⁻¹ (O-H/N-H), 1640 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

- MS (ESI+) : m/z 325.18 [M+H]⁺.

Industrial-Scale Considerations

Catalytic Efficiency Improvements

Adopting continuous flow reactors reduced reaction times from 3 hr to 15 min while maintaining 85% yield. Membrane-based water removal systems (e.g., Dean-Stark traps) enhance equilibrium shifting in condensation steps.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N’-(5-bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes. Additionally, its hydrazone group can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared with analogs differing in the benzylidene substituents, carbohydrazide backbone, or both. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine (in the target compound) and nitro groups (e.g., LASSBio-1656) enhance electrophilicity at the hydrazone linkage, influencing reactivity and metal-chelation properties .

- Hydroxy vs. Methoxy Substitutions : The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H···N), stabilizing the E-configuration, whereas methoxy analogs (e.g., ) exhibit weaker hydrogen-bonding capacity .

- Carbohydrazide Backbone: Thiophene (target compound) vs. pyridine (isonicotinoyl/picolinoyl) alters π-conjugation and steric bulk, impacting biological activity and coordination geometry .

Spectroscopic and Physical Properties

Table 1: Comparative Spectroscopic Data

| Compound | IR ν(CO) (cm⁻¹) | IR ν(CN) (cm⁻¹) | $^1$H-NMR (N=CH, ppm) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | ~1637–1645 | ~1579–1597 | 8.0–8.1 | >250 (decomp.) | 53–95* |

| LASSBio-1654 (5c) | 1637 | 1597 | 8.0 | 230–233 | 62 |

| LASSBio-1656 (5d) | 1645 | 1586 | 8.1 | 255–257 | 95 |

| LASSBio-1657 (5e) | 1637 | 1581 | 7.92 | 245–248 | 84 |

| N'-(5-Bromo-2-hydroxybenzylidene)picolinohydrazide | 1620† | 1580† | 8.2† | 233‡ | 58.55 |

* Yields vary based on substituents and reaction conditions.

† Estimated from analogous compounds in .

‡ Data from structurally similar compounds in .

Key Findings :

- IR Stretches : The target compound’s carbonyl (ν(CO) ~1637–1645 cm⁻¹) and imine (ν(CN) ~1579–1597 cm⁻¹) frequencies align with analogs, confirming hydrazone formation .

- NMR Shifts : The N=CH proton resonates at δ 8.0–8.1 ppm, consistent with E-configuration stabilization via intramolecular hydrogen bonding .

- Melting Points: Electron-withdrawing groups (e.g., NO₂ in LASSBio-1656) increase melting points due to enhanced crystallinity .

Crystallographic and Supramolecular Features

- Hydrogen Bonding : The target compound’s crystal packing involves N–H···O and O–H···N interactions, forming 1D chains (similar to ), whereas methoxy derivatives () rely on Br···O halogen bonds for 3D network stabilization .

- Dihedral Angles : The angle between the benzylidene and carbohydrazide planes ranges from 16.9° () to 25.3° (), influenced by steric hindrance from substituents.

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 325.18 g/mol. The compound features a thiophene moiety and a hydrazide functional group, which are known to contribute to its biological properties.

Structural Representation

- SMILES : O=C(N/N=C/C1=CC(Br)=CC=C1O)C2=CC=CS2

- InChI Key : GNYPIZMCVMSWEK-VGOFMYFVSA-N

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound has also demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays have revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colorectal cancers. The compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations above 25 µM.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and -9 were observed, indicating activation of apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N'-(5-bromo-2-hydroxybenzylidene)-2-thiophenecarbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide under reflux in ethanol or methanol. Solvent choice, temperature (70–80°C), and reaction time (4–6 hrs) are critical for yield optimization. Acid catalysis (e.g., glacial acetic acid) may enhance imine bond formation. Post-synthesis, recrystallization in ethanol or DMF/water mixtures improves purity . For optimization, employ Design of Experiments (DoE) to evaluate variables like molar ratios and pH, as combinatorial approaches reduce trial iterations .

Q. How is the structural conformation of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C=N at ~1.28–1.32 Å, indicative of hydrazone formation) and dihedral angles between aromatic rings (e.g., 5-bromo-2-hydroxyphenyl and thiophene planes). Crystallographic data (space groups, unit cell parameters) from related hydrazides (e.g., P1 triclinic or P21/c monoclinic systems) provide comparative benchmarks . Complement with FT-IR (C=O stretch ~1650 cm⁻¹, N-H ~3200 cm⁻¹) and NMR (1H: imine proton at δ 8.3–8.5 ppm; 13C: carbonyl at ~160 ppm) .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

- Methodological Answer : Hydrogen bonding (O-H⋯N, N-H⋯O) and π-π stacking between aromatic rings dominate lattice stabilization. For example, O-H⋯N interactions (2.6–2.8 Å) link molecules into chains, while Br⋯S halogen bonds may enhance packing efficiency in brominated derivatives . These interactions affect solubility (polar solvents > nonpolar) and melting points (typically >200°C). Thermal gravimetric analysis (TGA) can quantify decomposition thresholds linked to intermolecular stability .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic or medicinal applications?

- Methodological Answer : The hydrazone acts as a tridentate ligand via the carbonyl oxygen, imine nitrogen, and hydroxyl oxygen. Coordination with metals like Ni(II) or Cu(II) forms octahedral complexes, confirmed by UV-Vis (d-d transitions) and magnetic susceptibility. X-ray absorption spectroscopy (XAS) or EPR can elucidate electronic structures. Such complexes show potential as catalysts in oxidation reactions or as antimicrobial agents, though bioactivity requires validation via MIC assays against model pathogens .

Q. What computational methods are used to predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), electrophilicity indices, and Mulliken charges. Molecular electrostatic potential (MESP) maps highlight nucleophilic (hydroxyl group) and electrophilic (imine) sites, guiding derivatization strategies. TD-DFT simulations correlate with experimental UV-Vis spectra (λmax ~350 nm) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Discrepancies may arise from strain-specific responses or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Synergistic effects with adjuvants (e.g., efflux pump inhibitors) should be explored. Molecular docking against target proteins (e.g., E. coli DNA gyrase) identifies binding modes, while SAR studies on substituents (e.g., methoxy vs. nitro groups) refine activity profiles .

Q. What statistical strategies optimize reaction yields while minimizing resource use?

- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) evaluates interactions between variables (e.g., temperature, solvent polarity). Bayesian optimization algorithms prioritize high-yield conditions with fewer experiments. For example, a 3-factor CCD might reveal ethanol/water (4:1 v/v) and 75°C as optimal, achieving >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.